O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine
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Overview
Description
O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine is an organic compound with the molecular formula C5H11NO2. It is also known by its IUPAC name, O-(oxan-2-yl)hydroxylamine. This compound is characterized by the presence of a hydroxylamine group attached to a tetrahydropyran ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine typically involves the reaction of hydroxylamine with tetrahydropyran derivatives. One common method is the reaction of hydroxylamine hydrochloride with tetrahydropyran-2-carboxaldehyde under basic conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is typically purified by recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for reactive oxygen species.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilic property allows it to participate in various chemical reactions, including the formation of covalent bonds with electrophilic centers in target molecules. The compound can also undergo redox reactions, making it useful in studying oxidative stress and related biological processes.
Comparison with Similar Compounds
Similar Compounds
- O-(Tetrahydropyran-2-yl)hydroxylamine
- O-(oxan-2-yl)hydroxylamine
- 2-aminooxy tetrahydro-2H-pyran
Uniqueness
O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other hydroxylamine derivatives. Its tetrahydropyran ring provides steric hindrance, influencing its reactivity in substitution and redox reactions.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine |
InChI |
InChI=1S/C8H17NO2/c1-8(2,11-9)7-3-5-10-6-4-7/h7H,3-6,9H2,1-2H3 |
InChI Key |
IKTKIHQIFNIBQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCOCC1)ON |
Origin of Product |
United States |
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